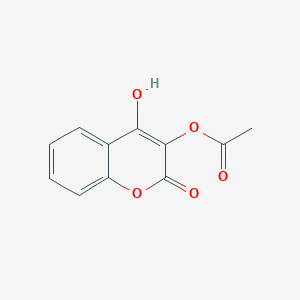
4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of organic compounds characterized by a benzene ring fused to a pyran ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate typically involves the acetylation of 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of the desired acetate derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzopyran derivatives .
Applications De Recherche Scientifique
4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavanones: These compounds have a similar benzopyran structure but differ in their functional groups and biological activities.
Flavonoids: A broader class of compounds that includes flavanones and other derivatives with diverse biological properties.
Coumarins: These compounds share the benzopyran core but have different substituents, leading to varied applications.
Uniqueness
4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
90061-41-9 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
(4-hydroxy-2-oxochromen-3-yl) acetate |
InChI |
InChI=1S/C11H8O5/c1-6(12)15-10-9(13)7-4-2-3-5-8(7)16-11(10)14/h2-5,13H,1H3 |
Clé InChI |
YPDDBJUUFRPPJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


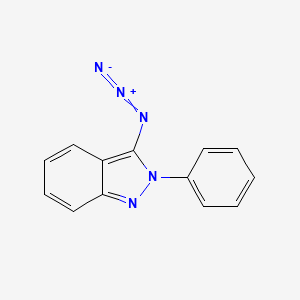
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
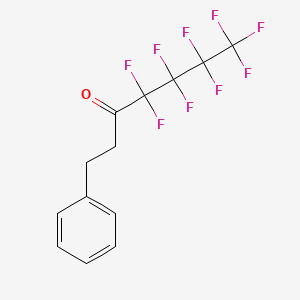
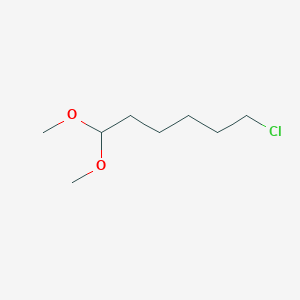
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)


![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

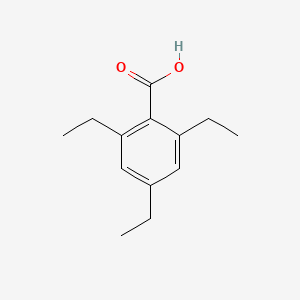
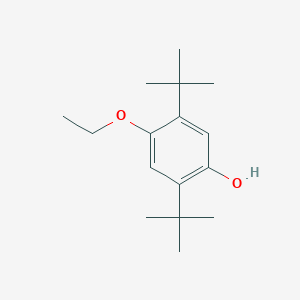

![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
